[(3-Cyano-benzyl)-methyl-amino]-acetic acid
Overview
Description
[(3-Cyano-benzyl)-methyl-amino]-acetic acid is an organic compound that features a cyano group attached to a benzyl ring, which is further connected to a methyl-amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyano-benzyl)-methyl-amino]-acetic acid typically involves the following steps:
Formation of the Cyano Group:
Benzylation: The benzyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and a suitable catalyst.
Amination: The methyl-amino group can be introduced through reductive amination of the benzyl group.
Acetic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyanation and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(3-Cyano-benzyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[(3-Cyano-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Cyano-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can engage in hydrogen bonding or electrostatic interactions, while the benzyl and amino groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(3-Cyano-phenyl)-methyl-amino]-acetic acid
- [(3-Cyano-benzyl)-ethyl-amino]-acetic acid
- [(3-Cyano-benzyl)-methyl-amino]-propionic acid
Uniqueness
[(3-Cyano-benzyl)-methyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its potential for hydrogen bonding and electrostatic interactions, while the benzyl and amino groups provide additional sites for chemical modification and interaction with molecular targets.
Properties
IUPAC Name |
2-[(3-cyanophenyl)methyl-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(8-11(14)15)7-10-4-2-3-9(5-10)6-12/h2-5H,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMXBNOSLYSEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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